disodium;(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate
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Overview
Description
Cytidine 5’-(trihydrogen diphosphate),disodium salt is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. It is a key intermediate in the biosynthesis of nucleic acids and plays a crucial role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine 5’-(trihydrogen diphosphate),disodium salt typically involves the phosphorylation of cytidine. This can be achieved through enzymatic or chemical methods. One common approach is the use of uridine monophosphate kinase to transfer a phosphate group from adenosine triphosphate to cytidine monophosphate, forming Cytidine 5’-(trihydrogen diphosphate) .
Industrial Production Methods: In industrial settings, the production of Cytidine 5’-(trihydrogen diphosphate),disodium salt often involves microbial fermentation processes. Specific strains of bacteria, such as Brevibacterium ammoniagenes, are cultured in media containing cytidine monophosphate and other necessary nutrients. The fermentation process is optimized to maximize the yield of Cytidine 5’-(trihydrogen diphosphate) .
Chemical Reactions Analysis
Types of Reactions: Cytidine 5’-(trihydrogen diphosphate),disodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form cytidine 5’-diphosphate.
Reduction: It can be reduced to form cytidine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products:
Oxidation: Cytidine 5’-diphosphate.
Reduction: Cytidine monophosphate.
Substitution: Various cytidine derivatives.
Scientific Research Applications
Cytidine 5’-(trihydrogen diphosphate),disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a role in the regulation of cellular processes and is involved in the synthesis of RNA and DNA.
Medicine: It is used in the study of metabolic pathways and as a potential therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
Cytidine 5’-(trihydrogen diphosphate),disodium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and metabolism. For example, it is a substrate for cytidylate kinase, which phosphorylates it to form cytidine triphosphate. This compound is then used in the synthesis of RNA and DNA .
Comparison with Similar Compounds
- Cytidine 5’-diphosphate trisodium salt
- Cytidine 5’-triphosphate disodium salt
- Cytidine 5’-diphosphocholine sodium salt hydrate
Comparison: Cytidine 5’-(trihydrogen diphosphate),disodium salt is unique in its specific role in nucleotide synthesis and its ability to participate in various biochemical reactions. Compared to Cytidine 5’-diphosphate trisodium salt and Cytidine 5’-triphosphate disodium salt, it has distinct phosphorylation states that make it suitable for different applications in research and industry .
Properties
IUPAC Name |
disodium;(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q-2;2*+1/t4-,6-,7-,8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLZAUHOCLDACW-WFIJOQBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na2O11P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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